molecular formula C50H82O B102437 (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol CAS No. 15575-04-9

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol

Cat. No. B102437
CAS RN: 15575-04-9
M. Wt: 699.2 g/mol
InChI Key: RORDEOUGMCQERP-CMVHWAPMSA-N
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Description

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol is a natural product found in Litsea acutivena with data available.

Scientific Research Applications

Biosynthesis and Structure Elucidation

Decamethyltetracontaen-1-ol, identified in various natural sources, has been a subject of study in the context of biosynthesis and structure elucidation. Research on compounds isolated from Mallotus japonicus revealed that malloprenols, closely related to decamethyltetracontaen-1-ol, are biosynthesized through successive condensation of isoprene residues (Suga, Shishibori, & Nakaya, 1980).

Pharmacological Potential

Decamethyltetracontaen-1-ol and similar compounds have been investigated for their pharmacological potential. For instance, compounds from Atractylodes macrocephala showed significant anti-inflammatory effects in acute and chronic inflammation models in mice, demonstrating the therapeutic potential of these compounds (Li, He, Dong, & Jin, 2007).

Chemical Synthesis and Analysis

Efforts in chemical synthesis and analysis of decamethyltetracontaen-1-ol and related compounds have been significant. Studies include the synthesis of Carbon-14 labeled compounds like squalene, which have applications in pharmacokinetic studies (Philippe, Rivron, de Bruin, Schofield, & Roy, 2018).

Estrogenic Activity Analysis

Investigations into the estrogenic activity of compounds related to decamethyltetracontaen-1-ol have been conducted. For example, research on compounds isolated from Armillariella tabescens showed that certain steroids can promote cell proliferation in breast cancer cell lines, indicating potential applications in controlling estrogenic activity (Lee et al., 2021).

Ergostane-Type Steroids Research

Ergostane-type steroids, structurally related to decamethyltetracontaen-1-ol, have been isolated from mushrooms like Xerula furfuracea and studied for their effects on adipocyte and osteoblast differentiation. These findings highlight the potential of these compounds in treating conditions like osteoporosis and obesity (Lee et al., 2020).

properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDEOUGMCQERP-CMVHWAPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Reactant of Route 2
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Reactant of Route 3
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Reactant of Route 4
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Reactant of Route 5
Reactant of Route 5
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol
Reactant of Route 6
Reactant of Route 6
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol

Citations

For This Compound
3
Citations
XJ Yu, H Zhang, FJ Xiong, XX Chen… - Helvetica Chimica …, 2008 - Wiley Online Library
A practical and highly regio‐ and stereoselective synthesis of oligoprenols starting from commercially available geraniol is described. The convergent synthetic strategy features the …
Number of citations: 15 onlinelibrary.wiley.com
P Ó Conghaile, DWM Arrigan - Electrochemical Science …, 2023 - Wiley Online Library
Ubiquinone (UQ) is a lipophilic compound present in most living organisms, where UQ's interesting but complex electrochemistry serves an important role in the transfer of electrons and …
XJ Yu, FE Chen, HF Dai, XX Chen… - Helvetica chimica …, 2005 - Wiley Online Library
A practical, highly stereoselective ten‐step synthesis of coenzyme Q 10 (1) has been accomplished (overall yield ca. 28%), starting from commercially available 2,3‐dimethoxy‐5‐…
Number of citations: 15 onlinelibrary.wiley.com

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